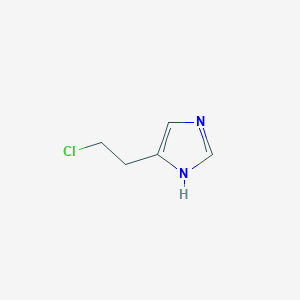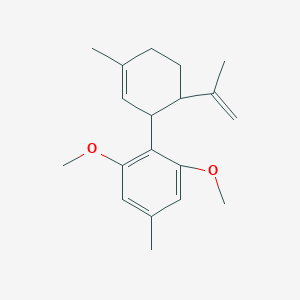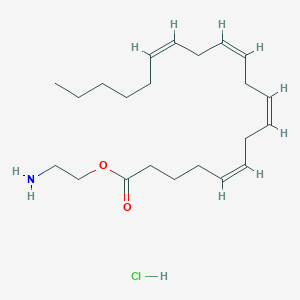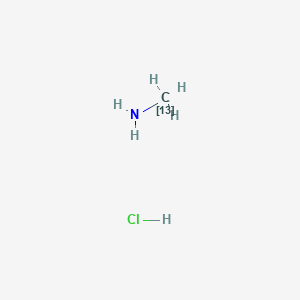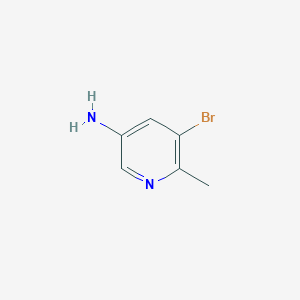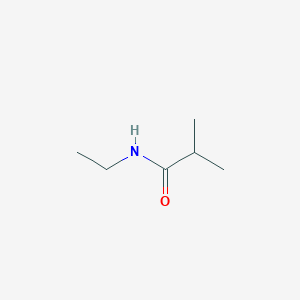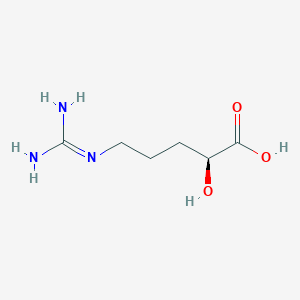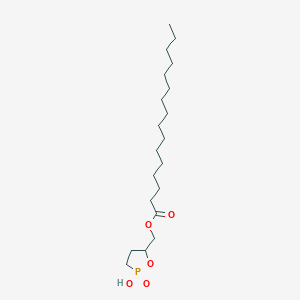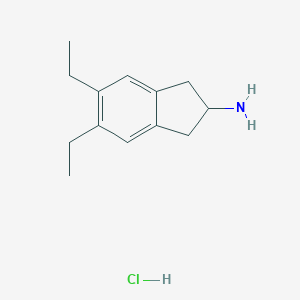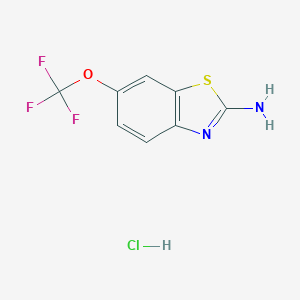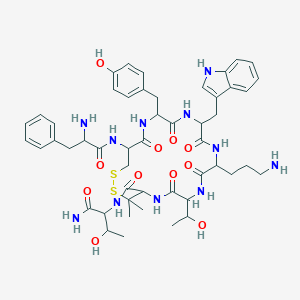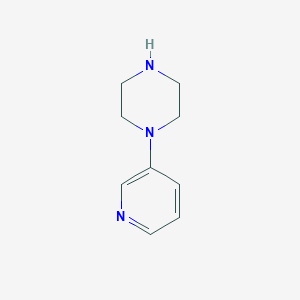
1-吡啶-3-基-哌嗪
概述
描述
1-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . It is an active structural component that is used as a building block to prepare various medicinally important active molecules . Some derivatives of this substance are known to act as potent and selective α 2 -adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of 1-Pyridin-3-yl-piperazine and its derivatives involves various methods. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . Another study discusses the synthesis and biological activities of pyrimidine-piperazine analogs .
Molecular Structure Analysis
The molecular structure of 1-Pyridin-3-yl-piperazine can be determined using various techniques such as X-ray diffraction and density functional theory (DFT) calculation . A study on piperazine and piperidine derivatives provides structural and molecular insights into these compounds .
Chemical Reactions Analysis
The chemical reactions involving 1-Pyridin-3-yl-piperazine are complex and can lead to the formation of various medicinally important active molecules . More research is needed to fully understand the chemical reactions of 1-Pyridin-3-yl-piperazine and its derivatives.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pyridin-3-yl-piperazine can be determined using various techniques. For instance, the molecular weight of 1-Pyridin-3-yl-piperazine is 163.22 g/mol, and it has a topological polar surface area of 28.2 Ų .
科学研究应用
合成和药物化学
新型化合物合成:1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑的合成,一种 1-吡啶-3-基-哌嗪的衍生物,证明了其在药物化学中的重要性。该化合物通过光谱分析高效合成和表征,突出了其在药物开发中的潜力 (Balaraju、Kalyani 和 Laxminarayana,2019).
用于 CNS 疾病的可扩展合成:建立了一个可扩展且简便的过程来合成 N-(吡啶-4-基)哌嗪-1-甲酰胺盐酸盐,这是一种正在研究用于中枢神经系统疾病的 Rho 激酶抑制剂。这种新工艺以高纯度提供产品,并且可以扩大生产规模,表明该化合物在治疗应用中的重要性 (Wei 等,2016).
药理学和生物活性
抗肿瘤活性:由两个吲哚系统形成的化合物,它们之间由吡啶或哌嗪隔开,包括 1-吡啶-3-基-哌嗪的衍生物,已显示出显着的抗肿瘤活性。吡啶衍生物明显比哌嗪衍生物更活跃,表明它们在癌症治疗中的潜力 (Andreani 等,2008).
增强小鼠记忆力:4-取代哌嗪-1-基 2-[1-(吡啶-2-基)乙氧基]乙酰胺的合成及其对小鼠记忆力增强的作用表明这些化合物具有神经药理学意义。这项研究表明在治疗记忆相关疾病中具有潜在应用 (Li Ming-zhu,2008).
药物代谢和药代动力学
- 抗精神病药的代谢:多巴胺 D(4)-选择性拮抗剂的代谢,例如 3-([4-(4-氯苯基)哌嗪-1-基]-甲基)-1H-吡咯-2, 3-β-吡啶,已在老鼠、猴子和人类中进行研究。了解此类化合物的代谢途径对于它们作为安全有效的抗精神病治疗的开发至关重要 (Zhang 等,2000).
安全和危害
未来方向
The future directions in the research of 1-Pyridin-3-yl-piperazine and its derivatives involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is also needed to explore their potential applications in medicine and other fields .
属性
IUPAC Name |
1-pyridin-3-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJHEWLYGJJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331321 | |
| Record name | 1-Pyridin-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-yl-piperazine | |
CAS RN |
67980-77-2 | |
| Record name | 1-Pyridin-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-3-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


